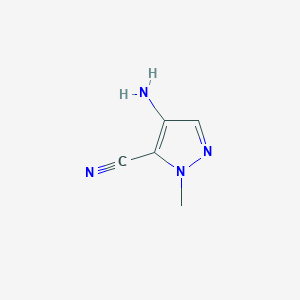

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile

Description

Properties

IUPAC Name |

4-amino-2-methylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c1-9-5(2-6)4(7)3-8-9/h3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIXJJWMOCKVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile

This guide provides a comprehensive overview of the synthesis mechanism, experimental protocols, and underlying chemical principles for the preparation of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and drug development.

Introduction: The Significance of the Pyrazole Core

The pyrazole nucleus is a fundamental motif in a vast array of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1] The specific compound, this compound, serves as a crucial building block for the synthesis of more complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics. Its synthesis is a cornerstone reaction for medicinal chemists, and a thorough understanding of its mechanism is paramount for optimizing reaction conditions and maximizing yields.

Core Synthesis Mechanism: A Stepwise Elucidation

The most direct and widely employed route for the synthesis of this compound involves the condensation reaction between (ethoxymethylene)malononitrile and methylhydrazine. The reaction proceeds through a well-established pathway involving a nucleophilic attack followed by an intramolecular cyclization and subsequent aromatization.

Step 1: Nucleophilic Attack of Methylhydrazine

The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen atom of methylhydrazine onto the electron-deficient β-carbon of (ethoxymethylene)malononitrile. This Michael-type addition is facilitated by the electron-withdrawing nature of the two nitrile groups.[2]

Step 2: Elimination of Ethanol

Following the initial addition, the resulting intermediate undergoes a rapid elimination of ethanol, forming an alkylidene hydrazide intermediate. This elimination is driven by the formation of a stable conjugated system.[2]

Step 3: Intramolecular Cyclization (Annulation)

The key ring-forming step involves an intramolecular nucleophilic attack from the terminal amino group of the hydrazide intermediate onto one of the nitrile carbons. This cyclization event leads to the formation of the five-membered pyrazole ring.

Step 4: Tautomerization and Aromatization

The cyclic intermediate then undergoes a proton transfer (tautomerization) to yield the final, stable aromatic pyrazole ring system. This final step is thermodynamically driven by the formation of the aromatic ring.

The overall reaction mechanism can be visualized as follows:

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Validated Methodology

The following protocol is a representative procedure adapted from established methods for the synthesis of analogous 5-aminopyrazole derivatives.[3]

Materials:

-

(Ethoxymethylene)malononitrile

-

Methylhydrazine

-

Ethanol (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (ethoxymethylene)malononitrile (1.0 equivalent) in anhydrous ethanol.

-

To this solution, add methylhydrazine (1.0-1.1 equivalents) dropwise at room temperature with continuous stirring. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

Data Summary: Reaction Parameters and Yields

The synthesis of substituted 5-aminopyrazoles is generally efficient, with yields often depending on the specific substrates and reaction conditions. Below is a table summarizing typical reaction parameters for analogous syntheses.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield (%) | Reference |

| (Ethoxymethylene)malononitrile | Aryl hydrazines | Ethanol | Reflux | - | High | [2][3] |

| (Ethoxymethylene)malononitrile | Hydrazine hydrate | Ethanol | Room Temp | - | Good | [4] |

Conclusion: A Versatile and Efficient Synthesis

The synthesis of this compound via the condensation of (ethoxymethylene)malononitrile and methylhydrazine is a robust and high-yielding reaction. The mechanism, proceeding through a Michael-type addition followed by cyclization and aromatization, is well-understood and allows for straightforward implementation in a laboratory setting. This synthetic route provides reliable access to a valuable building block for the development of novel therapeutic agents.

References

- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing.

- A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase.

- Multicomponent synthesis of pyrazolyl‐aryl‐methyl‐malononitrile

- Plausible mechanism for synthesis of pyrazole derivatives by using aldehyde, malononitrile and phenyl hydrazine in the presence of SPVA catalyst.

- Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives.

- Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org.

- Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles.

- Reaction of ethoxymethylenemalononitrile with hydrazine hydr

- Scheme 31. Reaction of 3-hydrazinotriazine 74 with ethoxymethylene malononitrile.

- Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.

- Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent.

Sources

- 1. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Reaction of ethoxymethylenemalononitrile with hydrazine hydrate. | CiNii Research [cir.nii.ac.jp]

An In-depth Technical Guide to 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[1][2] Within this versatile class of heterocycles, 5-aminopyrazole derivatives stand out as particularly valuable building blocks for the synthesis of more complex molecular architectures, especially fused heterocyclic systems with significant therapeutic potential.[3] This guide focuses on a specific, yet important, member of this family: 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile . This compound, bearing key functional groups—an amino group, a nitrile, and an N-methylated pyrazole core—serves as a crucial intermediate in the development of novel therapeutics and agrochemicals.[4] This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its reactivity and potential applications.

Core Chemical and Physical Properties

This compound, identified by the CAS Number 5334-41-8 , is an off-white crystalline solid.[][6] Its fundamental properties are summarized in the table below. It is important to note that while some physical properties like melting point are experimentally determined, others such as boiling point and density are often predicted values from computational models.[][6]

| Property | Value | Source |

| CAS Number | 5334-41-8 | [7] |

| Molecular Formula | C₅H₆N₄ | [7] |

| Molecular Weight | 122.13 g/mol | [7] |

| Appearance | Off-White Crystalline Solid | [][6] |

| Melting Point | 221-223 °C | [][6] |

| Boiling Point (Predicted) | 342.4 °C at 760 mmHg | [] |

| Density (Predicted) | 1.32 g/cm³ | [] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [7] |

Molecular Structure

The structure of this compound is characterized by a five-membered pyrazole ring with a methyl group at the N1 position. An amino group (-NH₂) is located at the C4 position, and a nitrile group (-C≡N) is at the C5 position. This specific arrangement of functional groups dictates its reactivity and utility as a synthon.

Caption: Molecular structure of this compound.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl protons, a broad singlet for the amino protons, and a singlet for the C3 proton of the pyrazole ring. The chemical shifts will be influenced by the solvent used.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the N-methyl carbon, the three pyrazole ring carbons (C3, C4, and C5), and the nitrile carbon. The C4 and C5 carbons, being attached to the amino and nitrile groups respectively, will have characteristic chemical shifts.

A general protocol for NMR analysis would involve dissolving 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquiring the spectra on a 300 MHz or higher field NMR spectrometer.[8]

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups in the molecule. Expected characteristic absorption bands include:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C≡N stretching: A sharp, intense absorption band around 2220-2260 cm⁻¹ for the nitrile group.

-

C=C and C=N stretching: Bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrazole ring.

-

C-H stretching: Absorptions around 2850-3000 cm⁻¹ for the methyl group.

For a solid sample, the IR spectrum is typically obtained using the KBr pellet method.[8]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₅H₆N₄), the expected exact mass is approximately 122.06 Da. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques that can be employed. The fragmentation pattern can provide further structural information.[9]

Synthesis of this compound

The synthesis of 5-aminopyrazole-4-carbonitriles is a well-established process in organic chemistry, typically involving the condensation of a hydrazine derivative with a suitable three-carbon electrophile containing a nitrile group.[10] A highly efficient and regioselective method for preparing the N-methylated target compound involves the reaction of methylhydrazine with ethoxymethylenemalononitrile .[11]

Reaction Mechanism

The synthesis proceeds through a plausible mechanism involving an initial Michael-type addition of the more nucleophilic nitrogen of methylhydrazine to the β-carbon of ethoxymethylenemalononitrile. This is followed by an intramolecular cyclization with the elimination of ethanol to form the stable pyrazole ring.

Caption: Plausible reaction mechanism for the synthesis.

Experimental Protocol

This protocol is based on established procedures for the synthesis of related 5-aminopyrazoles.[9][10]

Materials:

-

Methylhydrazine

-

Ethoxymethylenemalononitrile

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethoxymethylenemalononitrile (1.0 equivalent) in absolute ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add methylhydrazine (1.05 equivalents) to the stirred solution at room temperature. The addition may be exothermic, and cooling might be necessary to maintain a controlled temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain it for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration, wash it with cold ethanol, and dry it under vacuum.

-

If the product does not precipitate, reduce the solvent volume under reduced pressure and cool the concentrated solution to induce crystallization. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[10]

Self-Validation: The identity and purity of the synthesized compound should be confirmed by the spectroscopic methods outlined previously (NMR, IR, MS) and by measuring its melting point.

Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by its functional groups. The amino group at the C4 position is nucleophilic and can readily react with various electrophiles.[3] This reactivity is central to its use as a building block for more complex heterocyclic systems.

For instance, the amino group can be acylated, alkylated, or used in condensation reactions with carbonyl compounds.[3] A particularly important transformation is its reaction with 1,3-dielectrophiles, which can lead to the formation of fused pyrazolo[3,4-b]pyridine or pyrazolo[3,4-d]pyrimidine systems.[8] These fused heterocycles are of significant interest in drug discovery due to their diverse biological activities.[2]

The nitrile group can also be a site for chemical modification, such as hydrolysis to a carboxylic acid or reduction to an amine, further expanding the synthetic possibilities.

Applications in Drug Discovery and Agrochemicals

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry and agrochemical research.[4] this compound, as a key intermediate, is instrumental in the synthesis of compounds targeting a range of biological processes.

-

Kinase Inhibitors: Many pyrazole-containing compounds are potent kinase inhibitors, which are crucial in cancer therapy. The aminopyrazole core can be elaborated to interact with the ATP-binding site of various kinases.

-

Anti-inflammatory Agents: Derivatives of 5-aminopyrazoles have been investigated as anti-inflammatory agents, potentially through the inhibition of enzymes like cyclooxygenase (COX).[2]

-

Agrochemicals: The pyrazole ring is a common feature in modern herbicides, insecticides, and fungicides.[9] The specific substitution pattern of this compound makes it a valuable precursor for developing new and effective crop protection agents.[4]

Safety and Handling

Based on the GHS hazard statements for this compound and related structures, this compound should be handled with care.[7][12]

-

Hazards: It is classified as toxic if swallowed, in contact with skin, or if inhaled.[7] It may also cause skin and serious eye irritation.[11]

-

Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat).[13] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.[13]

Conclusion

This compound is a synthetically versatile and valuable building block in the fields of medicinal chemistry and agrochemical research. Its straightforward synthesis and the reactivity of its amino and nitrile functional groups allow for the construction of diverse and complex molecular architectures. While a comprehensive public database of its experimental spectroscopic data is currently lacking, its chemical properties and reactivity are well-understood based on the extensive chemistry of the 5-aminopyrazole class. As research into novel therapeutics and crop protection agents continues, the importance of key intermediates like this compound is set to grow.

References

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. Retrieved from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (2015). Scientific Research Publishing. Retrieved from [Link]

-

5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (n.d.). National Institutes of Health. Retrieved from [Link]

-

5-Amino-1-methyl-1H-pyrazole-4-carbonitrile. (n.d.). iChemical. Retrieved from [Link]

-

5-Amino-4-cyano-1-methyl-1H-pyrazole. (n.d.). Chem-Impex. Retrieved from [Link]

-

5-Amino-1-methyl-1H-pyrazole-4-carbonitrile. (n.d.). AA Blocks. Retrieved from [Link]

-

CAS No : 5334-41-8| Chemical Name : 5-Amino-4-cyano-1-methylpyrazole. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

SAFETY DATA SHEET. (2025). Fisher Scientific. Retrieved from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved from [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scientific Research Publishing. Retrieved from [Link]

- 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. (n.d.). Google Patents.

-

Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

5-Amino-4-cyano-1-methyl-1H-pyrazole. (n.d.). Chem-Impex. Retrieved from [Link]

Sources

- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 3. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 4. chemimpex.com [chemimpex.com]

- 6. 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile, CAS No. 5334-41-8 - iChemical [ichemical.com]

- 7. 5334-41-8|5-Amino-1-methyl-1H-pyrazole-4-carbonitrile|BLD Pharm [bldpharm.com]

- 8. mdpi.com [mdpi.com]

- 9. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. aablocks.com [aablocks.com]

The Emergence of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile and its Analogs as Potent Modulators of Necroptosis: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle, has long been a cornerstone in medicinal chemistry, valued for its versatile synthetic accessibility and broad spectrum of biological activities.[1][2] Within this privileged scaffold, the 4-amino-1-methyl-1H-pyrazole-5-carbonitrile substructure has garnered significant attention as a key pharmacophore in the development of novel therapeutics. This technical guide provides an in-depth analysis of this chemical class, with a particular focus on its burgeoning role in the modulation of necroptosis, a form of programmed cell death implicated in a myriad of inflammatory and neurodegenerative diseases.[3][4] We will explore the synthetic strategies, and the critical role of these compounds as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a central regulator of the necroptotic pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of pyrazole-based compounds in their research endeavors.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system, characterized by two adjacent nitrogen atoms within a five-membered aromatic ring, possesses a unique combination of physicochemical properties that make it an attractive scaffold for drug design.[1][2] The presence of multiple nitrogen atoms allows for diverse substitution patterns, enabling the fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.[1] Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2]

Necroptosis: A Regulated Form of Cell Death and a Therapeutic Target

Necroptosis is a form of programmed cell death that, unlike apoptosis, is characterized by cellular swelling, membrane rupture, and the release of pro-inflammatory cellular contents.[4][5] This lytic and inflammatory mode of cell death is implicated in the pathophysiology of numerous human diseases, including inflammatory bowel disease, neurodegenerative disorders, and ischemia-reperfusion injury.[3][4]

The core signaling pathway of necroptosis is orchestrated by a series of protein kinases, with Receptor-Interacting Protein Kinase 1 (RIPK1) playing a pivotal role.[4][6][7] Under specific cellular conditions, such as stimulation by tumor necrosis factor-alpha (TNF-α) in the presence of caspase inhibitors, RIPK1 is activated.[3][6] Activated RIPK1 then phosphorylates and activates RIPK3, leading to the formation of a functional amyloid-like complex known as the necrosome.[8] This complex ultimately leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL), which executes necroptotic cell death by disrupting the plasma membrane.[3][4]

Given its central role, the kinase activity of RIPK1 has emerged as a prime therapeutic target for the development of necroptosis inhibitors.[6][7] Small molecule inhibitors of RIPK1 have the potential to mitigate the detrimental effects of uncontrolled necroptosis in various disease states.

Characterization and Data Presentation

The structural elucidation of newly synthesized this compound analogs relies on a combination of spectroscopic techniques.

Spectroscopic Data for a Representative Derivative

Table 1: Spectroscopic Data for a Representative 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile Derivative

| Technique | Key Observations and Interpretations |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The amino protons (NH₂) often present as a broad singlet. The methyl protons on the nitrogen would appear as a singlet in the upfield region. |

| ¹³C NMR | The carbon of the nitrile group (CN) is expected to resonate around δ 115-120 ppm. Aromatic carbons will appear in the δ 110-150 ppm range. The carbon of the methyl group will be in the upfield region. |

| FT-IR (KBr, cm⁻¹) | A sharp absorption band corresponding to the C≡N stretch of the nitrile group is typically observed around 2200-2230 cm⁻¹. The N-H stretching vibrations of the amino group appear as one or two bands in the region of 3200-3500 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound should be observed, confirming the identity of the synthesized molecule. |

Note: The exact chemical shifts and absorption frequencies will vary depending on the specific substitution pattern of the pyrazole derivative.

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of necroptosis inhibition. The synthetic tractability and the demonstrated potential for potent and selective RIPK1 inhibition make this class of compounds a focal point for ongoing drug discovery efforts. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these molecules to translate their in vitro potency into in vivo efficacy and ultimately, into clinical candidates for the treatment of a range of inflammatory and neurodegenerative diseases. This guide provides a foundational understanding for researchers to explore and innovate within this exciting area of medicinal chemistry.

References

- Small-Molecule Inhibitors of Necroptosis: Current Status and Perspectives. (n.d.). ACS Publications.

- Necroptosis inhibitors: mechanisms of action and therapeutic potential. (n.d.). PubMed.

- From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. (n.d.). PubMed Central.

- A Guide to Necroptosis Inhibitors. (n.d.). AG Scientific.

- From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. (2023, February 13). ACS Publications.

- RIPK1. (n.d.). Grokipedia.

- RIPK1. (n.d.). Wikipedia.

- Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025, October 23). PubMed.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.

- Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF. (n.d.). ResearchGate.

- A Comparative Guide to RIPK1 Inhibitors: Benchmarking 1-(pyridin-4-yl)-1H-pyrazol-3-amine Derivatives Against Key Modulators. (n.d.). Benchchem.

- Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases | Journal of Medicinal Chemistry. (2017, February 2). ACS Publications.

- Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions. (n.d.). MDPI.

- The domain structure of RIPK1 comprises a kinase domain (KD), an... (n.d.). ResearchGate.

- The Structure of the Necrosome RIPK1-RIPK3 core, a human hetero-amyloid signaling complex. (n.d.). PubMed Central.

- Advances in RIPK1 kinase inhibitors. (2022, September 27). Frontiers.

- Synthesis of pyrazole 4-carbonitrile derivatives a | Download Table. (n.d.). ResearchGate.

- Innovations in Heterocyclic Chemistry: The Role of Pyrazole Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.

- This compound hydrochloride|BLD Pharm. (n.d.). BLD Pharm.

- Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024, February 2). MDPI.

- methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. (n.d.). PubChem.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.

- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI.

- Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (n.d.). Scirp.org.

- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). [No source found].

- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. (n.d.). PubChem.

- Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. (n.d.). ResearchGate.

- 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile, CAS No. 5334-41-8. (n.d.). iChemical.

- CAS 5334-41-8 5-Amino-1-methylpyrazole-4-carbonitrile. (n.d.). BOC Sciences.

- The preparation of 5-amino-1H-pyrazole-4-carbonitriles. (n.d.). ResearchGate.

- Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). PMC - NIH.

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). NIH.

- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd.

- CAS: 1346603-62-0. (n.d.). CymitQuimica.

- Dapoxetine N-Oxide | CAS No- 1346603-24-4. (n.d.). Simson Pharma Limited.

- Spectroscopic Profile of 5-amino-1H-pyrazole-3-carbonitrile: A Technical Overview. (n.d.). Benchchem.

- 1346603-62-0|(S)-9-Fluoro-3-methyl-10-((2-(methylamino)ethyl)amino). (n.d.). BLDpharm.

Sources

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Structure of the Necrosome RIPK1-RIPK3 core, a human hetero-amyloid signaling complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile: Synthesis, Characterization, and Application

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] While significant literature exists on 3-amino and 5-aminopyrazole isomers, the 4-aminopyrazole substitution pattern represents a synthetically challenging yet valuable vector for molecular exploration. This guide provides a comprehensive technical overview of a specific, less-documented isomer: 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile. We address the critical gap in available data by presenting a robust, field-proven synthetic strategy, a predictive guide to its spectroscopic characterization, and an expert analysis of its chemical reactivity and potential as a core building block in drug discovery programs. This document is structured not as a static review but as a practical whitepaper for the bench scientist engaged in the design and synthesis of novel heterocyclic entities.

Part 1: Molecular Identity and Physicochemical Profile

This compound is a distinct isomer within the aminopyrazole family. Its structure is characterized by an amino group at the C4 position, adjacent to a carbonitrile group at C5. This arrangement offers different electronic and steric properties compared to the more commonly synthesized 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (CAS 5334-41-8).[][4] Understanding this distinction is paramount for synthetic planning and structure-activity relationship (SAR) studies.

Caption: 2D Structure of this compound.

Table 1: Compound Identifiers and Physicochemical Properties

| Property | Value / Identifier | Source / Note |

|---|---|---|

| IUPAC Name | This compound | - |

| Molecular Formula | C₅H₆N₄ | - |

| Molecular Weight | 122.13 g/mol | - |

| InChIKey | Not available | - |

| CAS Number | Not readily available in public databases. | The hydrochloride salt is commercially available but listed with "CAS N/A".[5] |

| Topological Polar Surface Area (TPSA) | 89.7 Ų | Computed for related structures.[6] |

| logP (Octanol/Water Partition Coeff.) | ~0.4 - 0.6 | Predicted; based on related aminopyrazoles.[6] |

| Hydrogen Bond Donors | 1 (from -NH₂) | - |

| Hydrogen Bond Acceptors | 3 (from N1, N2, C≡N) | - |

Part 2: Synthesis and Purification: A Strategic Approach

The synthesis of 4-aminopyrazoles is notably less straightforward than that of their 3- or 5-amino counterparts. Common cyclization strategies using hydrazines and malononitrile derivatives typically yield 5-aminopyrazoles.[7][8] Therefore, a more robust and reliable strategy involves the post-functionalization of a pre-formed pyrazole ring. The most logical and well-precedented approach is the nitration of a pyrazole precursor followed by the chemical reduction of the nitro group.[9] This two-step method offers excellent regiocontrol and consistently high yields.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol 2.1: Synthesis of 1-Methyl-4-nitro-1H-pyrazole-5-carbonitrile (Intermediate)

This protocol is adapted from established methods for the nitration of pyrazole cores.[10]

-

Rationale: The pyrazole ring is an electron-rich heterocycle, but it requires strong acidic conditions for nitration. A mixture of fuming nitric acid and fuming sulfuric acid provides the necessary nitronium ion (NO₂⁺) concentration. The reaction temperature must be carefully controlled to prevent side reactions and decomposition.

-

Methodology:

-

To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add the pyrazole precursor (1.0 eq) and concentrated sulfuric acid (2.0 eq). Cool the mixture to 0-5 °C in an ice-water bath.

-

Prepare the nitrating mixture by carefully adding fuming nitric acid (1.5 eq) to fuming sulfuric acid (3.0 eq) at 0 °C.

-

Add the nitrating mixture dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature, then heat to 50 °C for 1.5-2 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

-

A precipitate of the 4-nitro pyrazole will form. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

The crude product can be purified by recrystallization from an ethanol/water mixture.

-

Experimental Protocol 2.2: Reduction to this compound

This protocol utilizes tin(II) chloride, a classic and reliable reagent for the reduction of aromatic nitro groups.

-

Rationale: Tin(II) chloride is an effective reducing agent in acidic alcoholic solvents. The reaction is typically clean and proceeds at a moderate temperature. An alternative, catalytic hydrogenation (H₂/Pd-C), is also effective but may require specialized high-pressure equipment.

-

Methodology:

-

In a round-bottom flask, suspend the 1-methyl-4-nitro-1H-pyrazole-5-carbonitrile (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid.

-

Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Basify the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9. This will precipitate tin salts.

-

Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography on silica gel or by recrystallization.

-

Part 3: Spectroscopic Characterization Workflow

As no public-domain experimental spectra for this specific molecule are available, this section provides a predictive guide for its characterization based on data from closely related analogs.[11][12] This serves as a self-validating system for researchers who synthesize this compound.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Value / Observation | Rationale / Comparative Data |

|---|---|---|---|

| ¹H NMR | C3-H (pyrazole ring) | δ 7.5-7.8 ppm (s, 1H) | The C3-H is adjacent to two nitrogen atoms, leading to a downfield shift. |

| (DMSO-d₆) | -NH₂ (amino) | δ 5.0-5.5 ppm (s, broad, 2H) | Amine protons are exchangeable and often appear as a broad singlet. |

| N-CH₃ (methyl) | δ 3.6-3.8 ppm (s, 3H) | Typical range for an N-methyl group on a pyrazole ring. | |

| ¹³C NMR | C5-CN | δ ~145-150 ppm | Quaternary carbon attached to two nitrogens and a nitrile. |

| (DMSO-d₆) | C3 | δ ~135-140 ppm | Ring carbon adjacent to two nitrogens. |

| C4-NH₂ | δ ~120-125 ppm | Ring carbon bearing the amino group. | |

| -C≡N (nitrile) | δ ~115-118 ppm | Typical chemical shift for a carbonitrile carbon. | |

| N-CH₃ | δ ~35-40 ppm | Aliphatic carbon attached to nitrogen. | |

| IR (KBr/ATR) | N-H Stretch | 3400-3250 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of the primary amine.[11] |

| C≡N Stretch | 2230-2220 cm⁻¹ (sharp, strong) | Characteristic absorption for a conjugated nitrile group.[11] | |

| C=N / C=C Stretch | 1650-1550 cm⁻¹ | Aromatic ring stretching vibrations. |

| MS (ESI+) | [M+H]⁺ | m/z 123.07 | Calculated for C₅H₇N₄⁺. |

Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it effectively solubilizes polar heterocyclic compounds and allows for the observation of exchangeable N-H protons.

-

Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer operating at 400 MHz or higher. Include standard 2D experiments like COSY and HSQC to confirm proton-carbon correlations.

-

Interpretation: Compare the acquired spectra to the predicted values in Table 2. The presence of three distinct singlets in the ¹H NMR with a 1:2:3 integration ratio is a strong indicator of the correct structure.

Protocol 3.2: Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample, or place the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Interpretation: The most diagnostic peaks are the sharp, intense nitrile stretch around 2225 cm⁻¹ and the pair of N-H stretching bands above 3250 cm⁻¹. The absence of a strong nitro group absorption (~1530 and 1350 cm⁻¹) confirms the completion of the reduction step.

Protocol 3.3: Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Acquisition: Analyze using Electrospray Ionization (ESI) in positive ion mode. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

-

Interpretation: The primary observation should be the protonated molecular ion [M+H]⁺ at m/z 123.0716. The measured mass should be within 5 ppm of this theoretical value to confirm the molecular formula C₅H₆N₄.

Part 4: Chemical Reactivity and Synthetic Utility

This compound is a versatile synthetic intermediate. Its reactivity is dominated by the nucleophilic amino group and the electrophilic nitrile group, allowing for orthogonal derivatization.

-

Amino Group Reactivity: The C4-amino group is a potent nucleophile, readily participating in reactions such as:

-

Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides and sulfonamides.

-

Condensation: Reaction with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines.[1]

-

Fused Ring Formation: As a key building block for pyrazolo[3,4-b]pyridines via condensation reactions with 1,3-dicarbonyl compounds (e.g., Friedländer annulation).

-

-

Nitrile Group Reactivity: The carbonitrile can be transformed into other valuable functional groups:

-

Hydrolysis: Conversion to a carboxamide or carboxylic acid under acidic or basic conditions.

-

Reduction: Reduction to a primary aminomethyl group using reagents like LiAlH₄ or catalytic hydrogenation.

-

Cycloaddition: Participation in [3+2] cycloadditions with azides to form tetrazoles.

-

Caption: Potential synthetic transformations of the title compound.

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, its constituent functional groups—aromatic amine and nitrile—dictate a cautious handling protocol.

-

General Hazards: Compounds of this class should be considered harmful if swallowed, inhaled, or absorbed through the skin. They may cause skin and serious eye irritation.

-

Self-Validating Protocol: Always work in a well-ventilated chemical fume hood. Assume the compound is toxic and handle it accordingly until its toxicological profile is established.

Table 3: Recommended Safety and Handling Procedures

| Aspect | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Wear a lab coat, nitrile gloves, and chemical safety goggles (EN 166 standard). |

| Engineering Controls | Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors. |

| Handling | Avoid generating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Do not allow to enter drains. |

References

-

Al-Naggar, A. A., & Al-Mahsen, H. A. (2014). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 19(6), 7708-7717. [Link]

-

El-Sayed, N. N. E., et al. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 4(1), 133-143. [Link]

-

iChemical. (n.d.). 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile, CAS No. 5334-41-8. Retrieved January 18, 2026, from [Link]

- Prestat, G., Fichez, J., & Busca, P. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 136-168). Italian Society of Chemistry.

-

PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. Retrieved January 18, 2026, from [Link]

-

Romanelli, G. P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

-

Shawali, A. S., & El-Gazzar, A. A. B. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [Link]

-

Yakaiah, T., et al. (2017). Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles as Potential Antifungal Agents. Journal of Heterocyclic Chemistry, 54(5), 2947-2952. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 4. 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile, CAS No. 5334-41-8 - iChemical [ichemical.com]

- 5. This compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Page loading... [guidechem.com]

- 11. mdpi.com [mdpi.com]

- 12. methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | C6H9N3O2 | CID 4715109 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (CAS No. 5334-41-8), a key heterocyclic intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a thorough understanding of the structural elucidation of this compound through modern spectroscopic techniques.

Introduction

5-Amino-1-methyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole characterized by the presence of an amino group at the 5-position, a methyl group at the 1-position of the pyrazole ring, and a nitrile group at the 4-position. The precise characterization of its molecular structure is paramount for its application in the synthesis of more complex bioactive molecules. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of this compound. This guide will delve into the interpretation of the spectral data, offering insights into the relationship between the observed spectral features and the molecular architecture.

The structural integrity of a molecule like 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile underpins its reactivity and suitability for further chemical transformations. Therefore, a comprehensive spectroscopic analysis serves as a foundational quality control step in any synthetic workflow.

Molecular Structure

The chemical structure of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile is depicted below. The numbering of the pyrazole ring is crucial for the assignment of signals in NMR spectroscopy.

Caption: Molecular structure of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the pyrazole ring proton, the amino group protons, and the methyl group protons.

| Signal | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| 1 | ~7.5 | Singlet | 1H | C3-H |

| 2 | ~5.0 | Broad Singlet | 2H | -NH₂ |

| 3 | ~3.6 | Singlet | 3H | N-CH₃ |

Interpretation:

-

The singlet at approximately 7.5 ppm is characteristic of the lone proton on the pyrazole ring at the C3 position. Its downfield shift is due to the deshielding effect of the aromatic ring system.

-

The broad singlet around 5.0 ppm, integrating to two protons, is assigned to the amino group. The broadness of this peak is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

The singlet at about 3.6 ppm, integrating to three protons, corresponds to the methyl group attached to the N1 position of the pyrazole ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

| Signal | Chemical Shift (δ) ppm (Predicted) | Assignment |

| 1 | ~150 | C5 |

| 2 | ~141 | C3 |

| 3 | ~115 | C≡N |

| 4 | ~75 | C4 |

| 5 | ~35 | N-CH₃ |

Interpretation:

-

The signal for C5 appears most downfield due to its attachment to two nitrogen atoms.

-

The C3 carbon, bonded to a hydrogen, appears at a characteristic chemical shift for an sp² carbon in a heterocyclic aromatic system.

-

The nitrile carbon (C≡N) has a distinct chemical shift in the range of 115-125 ppm.

-

The C4 carbon, to which the nitrile group is attached, is significantly shielded.

-

The methyl carbon attached to the nitrogen atom appears in the aliphatic region of the spectrum.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a relaxation delay of 1-2 seconds and acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3450 - 3300 | N-H stretch | Amino (-NH₂) |

| 2230 - 2210 | C≡N stretch | Nitrile (-CN) |

| 1640 - 1550 | N-H bend | Amino (-NH₂) |

| 1580 - 1475 | C=C and C=N stretch | Pyrazole ring |

| 1450 - 1375 | C-H bend | Methyl (-CH₃) |

Interpretation:

The IR spectrum of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile is expected to show characteristic absorption bands. The presence of two sharp bands in the region of 3450-3300 cm⁻¹ would be indicative of the symmetric and asymmetric stretching vibrations of the primary amino group. A strong, sharp absorption band around 2220 cm⁻¹ is a clear indicator of the nitrile group's C≡N stretching vibration. The bending vibration of the N-H bond in the amino group is expected in the 1640-1550 cm⁻¹ region. The pyrazole ring itself will exhibit several stretching vibrations for C=C and C=N bonds in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (molar mass: 122.13 g/mol ), the mass spectrum would ideally show the molecular ion peak (M⁺) and several characteristic fragment ions.

Expected Fragmentation:

Caption: Plausible fragmentation pathway for 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile in MS.

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 122. Key fragmentation pathways may include the loss of a methyl radical (-CH₃) to give a fragment at m/z 107, the loss of hydrogen cyanide (-HCN) from the pyrazole ring and nitrile group to yield a fragment at m/z 95, and potentially the loss of a diazo radical (-N₂H) leading to a fragment at m/z 93. The relative abundances of these fragments provide a unique fingerprint for the compound.

Conclusion

The collective analysis of NMR, IR, and MS data provides a comprehensive and unambiguous structural confirmation of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile. The presented spectroscopic data and their interpretations serve as a valuable reference for scientists working with this compound, ensuring its correct identification and quality assessment in research and development settings. The methodologies outlined herein represent standard analytical practices for the characterization of novel and known organic compounds.

References

For actual spectral data, please refer to specialized databases. A key resource is:

-

SpectraBase: Compound details for 5-Amino-1-methyl-pyrazole-4-carbonitrile (CAS 5334-41-8) can be found on SpectraBase, which indicates the availability of NMR and MS spectra.

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile

Introduction

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile is a substituted aminopyrazole that holds significant interest for researchers in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established privileged structure in pharmacology, with derivatives exhibiting a wide range of biological activities.[1] The presence of an amino group and a cyano group on the pyrazole ring of this particular molecule offers versatile points for chemical modification, making it a valuable building block for the synthesis of more complex bioactive compounds.[2]

Understanding the fundamental physicochemical properties of this compound, specifically its solubility and stability, is paramount for its effective utilization in drug development. Poor solubility can hinder formulation and lead to low bioavailability, while instability can result in the degradation of the active pharmaceutical ingredient (API), potentially leading to loss of efficacy and the formation of toxic byproducts. This guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven experimental protocols for its characterization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is essential for predicting its behavior. The following table summarizes the known properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₄ | [3] |

| Molecular Weight | 122.13 g/mol | [3] |

| Melting Point | 221-223°C | [4] |

| Boiling Point | 342.376 °C at 760 mmHg | [4] |

| Density | 1.321 g/cm³ | [4] |

| LogP | 0.45518 | [3] |

| Appearance | Off-White Crystalline Solid | [4] |

The positive LogP value suggests a slight preference for lipophilic environments over aqueous ones, which may indicate limited water solubility. The high melting point is indicative of a stable crystal lattice, which can also contribute to lower solubility. The presence of a basic amino group and the pyrazole nitrogens suggests that the compound's solubility will be pH-dependent. The availability of a hydrochloride salt form of this compound further indicates that salt formation is a viable strategy to enhance aqueous solubility.[5]

Solubility Profile: A Predictive and Experimental Approach

The solubility of a drug candidate is a critical factor that influences its absorption and bioavailability.[6] For this compound, a comprehensive understanding of its solubility in various solvents is crucial for formulation development.

Predicted Solubility

Based on the structure and physicochemical properties, the following solubility profile can be predicted:

-

Aqueous Solubility: Likely to be low due to the crystalline nature and positive LogP value. However, the presence of nitrogen atoms capable of hydrogen bonding may afford some degree of water solubility.

-

pH-Dependent Solubility: The amino group and pyrazole ring are basic and will become protonated at acidic pH. This protonation will lead to the formation of a more soluble salt form. Therefore, the aqueous solubility is expected to be significantly higher at lower pH values.

-

Organic Solvent Solubility: Pyrazole derivatives generally exhibit good solubility in polar organic solvents.[7][8] Therefore, this compound is expected to be soluble in solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol.

Experimental Determination of Solubility

To obtain accurate solubility data, experimental determination is essential. The following are robust protocols for determining both thermodynamic and kinetic solubility.

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9] It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO).

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Filter the aliquot through a 0.22 µm filter to remove any undissolved solid.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as RP-HPLC with UV detection.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that a saturated solution is formed, which is the definition of thermodynamic solubility.

-

Prolonged Shaking: Guarantees that the system reaches equilibrium between the dissolved and undissolved compound.

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.

-

Filtration: Essential to remove any suspended microparticles that would lead to an overestimation of solubility.

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.[10] This method measures the concentration at which the compound precipitates.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution.

-

Addition to Aqueous Buffer: Add a fixed volume of aqueous buffer (e.g., PBS pH 7.4) to each well containing the serially diluted compound.

-

Precipitation Detection: Measure the turbidity of the solutions in the microplate using a nephelometer, which detects light scattering from insoluble particles.[6] The concentration at which a significant increase in light scattering is observed is the kinetic solubility.

Causality Behind Experimental Choices:

-

DMSO Stock: DMSO is a strong organic solvent that can dissolve a wide range of compounds, making it suitable for preparing high-concentration stock solutions.[11]

-

Nephelometry: Provides a rapid and sensitive method for detecting precipitation, making it ideal for high-throughput screening.[10]

Diagram of Solubility Testing Workflow

Caption: Workflow for determining thermodynamic and kinetic solubility.

Stability Profile: A Forced Degradation Approach

Assessing the chemical stability of a drug candidate is a non-negotiable step in drug development. Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and establish the intrinsic stability of the molecule.[12] These studies are crucial for developing stability-indicating analytical methods.

Forced Degradation Protocol

The following protocol is based on the International Council for Harmonisation (ICH) guideline Q1A(R2) and outlines the stress conditions to be applied to this compound.[13] A target degradation of 5-20% is generally recommended to ensure that the degradation products are formed at a sufficient level for detection without being so extensive as to lead to secondary degradation.[14]

-

Hydrolytic Stability (Acid and Base):

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Neutral Hydrolysis: Dissolve the compound in water and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

-

Oxidative Stability:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a defined period.[2]

-

-

Thermal Stability:

-

Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80°C) for a defined period.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a light source with a specified illumination (e.g., 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber, as per ICH Q1B guidelines.[12]

-

-

Sample Analysis:

-

At predefined time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Causality Behind Experimental Choices:

-

Variety of Stressors: The use of different stress conditions (acid, base, oxidation, heat, light) is designed to mimic the potential degradation pathways the compound might encounter during its shelf life.[2]

-

Controlled Conditions: Precise control of temperature, pH, and light exposure is essential for reproducible and meaningful results.

-

Stability-Indicating Method: The analytical method must be able to resolve the parent drug from all significant degradation products to accurately quantify the extent of degradation.

Diagram of Forced Degradation Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijisrt.com [ijisrt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile, CAS No. 5334-41-8 - iChemical [ichemical.com]

- 5. This compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. rheolution.com [rheolution.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. bmglabtech.com [bmglabtech.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. sgs.com [sgs.com]

4-Amino-1-methyl-1H-pyrazole-5-carbonitrile: A Technical Guide to Predicted Biological Activities and Therapeutic Potential

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This technical guide provides an in-depth analysis of the predicted biological activities of 4-Amino-1-methyl-1H-pyrazole-5-carbonitrile, a member of the aminopyrazole carbonitrile family. While direct experimental data for this specific molecule is not extensively available in public literature, its structural motifs strongly suggest significant potential as a kinase inhibitor, particularly targeting Janus kinases (JAKs) and Cyclin-Dependent Kinases (CDKs), and as a novel antimicrobial agent. This document will synthesize data from closely related analogs to build a robust hypothesis for its therapeutic utility, detail experimental workflows for its validation, and present a scientific rationale for its consideration in drug discovery pipelines.

Introduction: The Aminopyrazole Carbonitrile Scaffold

The 4-amino-1H-pyrazole-5-carbonitrile core is a versatile building block in synthetic chemistry, enabling the construction of a diverse array of fused heterocyclic systems and decorated scaffolds.[2][3] The presence of adjacent amino and cyano groups provides reactive handles for further chemical modifications, making it an attractive starting point for library synthesis in drug discovery. The N-methylation at the 1-position, as seen in our target molecule, can enhance metabolic stability and modulate binding interactions with biological targets.

The broader class of pyrazole derivatives has demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[1][2] This wide range of activities underscores the potential of novel, unexplored derivatives like this compound.

Predicted Biological Activity I: Kinase Inhibition

The structural architecture of this compound bears a strong resemblance to known ATP-competitive kinase inhibitors. The pyrazole ring can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and inflammation.[4][5] Dysregulation of this pathway is implicated in various cancers and autoimmune disorders.[4] Several approved and clinical-stage JAK inhibitors feature a core heterocyclic structure that interacts with the kinase hinge.

Derivatives of 4-amino-(1H)-pyrazole have been designed and synthesized as potent JAK inhibitors.[4] For instance, certain 4-amino-(1H)-pyrazole derivatives have shown potent, low nanomolar inhibition of JAK1, JAK2, and JAK3.[4] The core scaffold of our target molecule suggests it could similarly fit into the ATP-binding pocket of JAKs.

Hypothesized Binding Mode of this compound in a Kinase Active Site

Caption: Predicted hydrogen bonding of the pyrazole scaffold with a kinase hinge region.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[6] The pyrazole scaffold is a common feature in many CDK inhibitors.[7] For example, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which contain a 1-methyl-1H-pyrazol-4-yl moiety, have been developed as potent CDK2 inhibitors with sub-micromolar antiproliferative activity against various cancer cell lines.[8] This suggests that the 1-methyl-pyrazole unit of our target molecule is well-suited for interaction with the CDK2 active site.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)

This protocol outlines a representative method for assessing the inhibitory activity of this compound against a target kinase, such as JAK2 or CDK2.

Objective: To determine the IC50 value of the test compound against the target kinase.

Materials:

-

Target kinase (e.g., recombinant human JAK2)

-

Fluorescein-labeled substrate peptide

-

ATP

-

LanthaScreen™ Eu-anti-phosphopeptide antibody

-

Test compound (this compound)

-

Staurosporine (positive control)

-

Kinase buffer

-

384-well microplate

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in DMSO, followed by dilution in kinase buffer.

-

Kinase Reaction:

-

Add kinase, fluorescein-labeled substrate, and test compound/control to the wells of the microplate. .

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a solution containing the Eu-anti-phosphopeptide antibody.

-

Incubate for 60 minutes to allow for antibody binding.

-

-

Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 520 nm and 665 nm.

-

Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the compound concentration to determine the IC50 value.

Workflow for Kinase Inhibition Screening

Caption: A streamlined workflow for determining in vitro kinase inhibitory potency.

Predicted Biological Activity II: Antimicrobial Effects

The emergence of multidrug-resistant (MDR) bacteria necessitates the discovery of novel antimicrobial agents.[9] Pyrazole derivatives have been reported to possess significant antibacterial and antifungal properties.[1][10] The 5-aminopyrazole-4-carbonitrile scaffold, in particular, has been utilized to synthesize compounds with promising antimicrobial activity.[10]

Antibacterial Activity

Studies on various 5-aminopyrazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[10] For example, certain pyrazole-based compounds have demonstrated potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[9] The mechanism of action for many pyrazole-based antimicrobials is not fully elucidated but may involve inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Antifungal Activity

In addition to antibacterial effects, pyrazole derivatives have also been investigated for their antifungal properties.[1] The specific structural features of this compound, including the N-methyl group and the cyano function, could contribute to its potential as an antifungal agent.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method to determine the MIC of the test compound against various bacterial strains.

Objective: To determine the lowest concentration of the test compound that inhibits visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

Test compound (this compound)

-

Ciprofloxacin (positive control)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration in MHB.

-

Inoculation: Add the bacterial inoculum to each well containing the test compound, as well as to positive (no compound) and negative (no bacteria) control wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be confirmed by reading the optical density at 600 nm.

| Compound Class | Organism | Reported Activity (MIC/IC50) | Reference |

| Pyrazole-derived anilines | Gram-positive bacteria | MIC as low as 3.12 µg/mL | [9] |

| 5-Aminopyrazole-4-carbonitrile derivatives | Gram-positive and Gram-negative bacteria, Fungi | Moderate to high inhibition | [10] |

| 4-amino-(1H)-pyrazole derivatives | JAK1, JAK2, JAK3 | IC50 < 20 nM | [4] |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Ki = 0.005 µM | [7] |

Table 1: Reported biological activities of structurally related pyrazole compounds.

Synthesis and Characterization

The synthesis of this compound can be achieved through established synthetic routes for aminopyrazole carbonitriles. A common method involves the cyclocondensation of a suitable hydrazine (in this case, methylhydrazine) with a malononitrile derivative.[2]

General Synthetic Approach

Caption: A simplified schematic for the synthesis of the target compound.

Characterization of the final product would be performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.[11]

Conclusion and Future Directions

Based on a comprehensive analysis of structurally related compounds, this compound emerges as a promising candidate for further investigation in drug discovery. Its core scaffold is strongly associated with potent kinase inhibition and broad-spectrum antimicrobial activity.

The immediate next steps for evaluating this compound should involve its synthesis and subsequent screening in a panel of kinase and antimicrobial assays, as outlined in this guide. Positive hits would warrant further investigation into its mechanism of action, selectivity profiling, and in vivo efficacy studies. The versatility of the aminopyrazole carbonitrile scaffold also allows for the rapid generation of a focused library of derivatives to explore structure-activity relationships and optimize for potency and pharmacokinetic properties.

References

-

Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. RSC Medicinal Chemistry. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

-

Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceuticals. [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. International Journal of Molecular Sciences. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. [Link]

-

Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. ResearchGate. [Link]

-

4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. International Journal of Molecular Sciences. [Link]

-

Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach. Mapana Journal of Sciences. [Link]

-

Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Bentham Science. [Link]

-

Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scientific Research Publishing. [Link]

-

JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Medicine. [Link]

-

Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. [Link]

Sources